molecular formula C8H9NO5 B1448650 5-Hydroxy-2,6-dimethoxynicotinic acid CAS No. 1949815-77-3

5-Hydroxy-2,6-dimethoxynicotinic acid

Cat. No.: B1448650
CAS No.: 1949815-77-3
M. Wt: 199.16 g/mol
InChI Key: QUNVALWGVPVHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,6-dimethoxynicotinic acid is a chemically characterized nicotinic acid derivative intended for research and development purposes. As a member of the pyridinecarboxylic acid family, this compound serves as a valuable building block and intermediate in organic synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . Nicotinic acid (niacin) and its various hydroxy- and alkyl-substituted derivatives are the subject of extensive research due to their diverse biological activities. For instance, related compounds have been investigated for their role as precursors to essential coenzymes NAD+ and NADP+ , and for their ability to activate specific pathways, such as the hydroxycarboxylic acid receptor 2 (HCA2), which is implicated in lipid metabolism and immunomodulation . Researchers can utilize this high-purity compound as a reference standard for analytical method development and validation (AMV), or as a key synthon in the construction of more complex molecules for pharmaceutical and chemical studies . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2,6-dimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-13-6-4(8(11)12)3-5(10)7(9-6)14-2/h3,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNVALWGVPVHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxylation of Nicotinic Acid Derivatives

  • Reaction Conditions: Methoxylation is typically performed by treating nicotinic acid derivatives with methanol in the presence of acid or base catalysts at elevated temperatures (e.g., 60–85°C) to introduce methoxy groups at the 2 and 6 positions.

  • Industrial Scale: Continuous flow reactors are often employed for industrial production to ensure consistent product quality and high yields, optimizing parameters such as temperature, catalyst concentration, and reaction time for selectivity and efficiency.

Hydroxylation at the 5-Position

  • Nitration-Hydrolysis Route: A common route to introduce a hydroxy group at the 5-position involves nitration of a 2,6-dimethoxynicotinic acid precursor to form 5-nitro-2,6-dimethoxynicotinic acid, followed by catalytic hydrogenation or chemical reduction to convert the nitro group to an amino group, and subsequent hydrolysis or diazotization to yield the 5-hydroxy derivative.

  • Direct Hydroxylation: Alternatively, direct hydroxylation using oxidizing agents or enzymatic methods can be employed, although controlling regioselectivity is challenging.

Oxidation Using Potassium Permanganate

  • Potassium permanganate is a strong oxidizing agent used to oxidize methyl groups on pyridine rings to carboxylic acids. Reaction parameters such as temperature (25–35°C), reaction time (15–18 hours), and pH adjustment steps are critical to maximize yield and purity.

  • A typical process involves gradual addition of potassium permanganate to the substrate in aqueous media, followed by filtration of manganese dioxide by-products, pH adjustment with hydrochloric acid, and centrifugation to separate impurities.

Purification and Isolation Techniques

  • pH-Controlled Precipitation: The purification process often exploits differences in solubility of the target compound and by-products at various pH levels. For example, adjusting the pH to acidic ranges (0.3–3.2) with concentrated hydrochloric acid allows selective precipitation and removal of impurities such as pyridinedicarboxylic acids.

  • Ethanol Recrystallization: Dissolution of crude product in hot ethanol (75–85°C), followed by heat filtration and controlled cooling to 0–5°C with stirring for 1.5–2.5 hours, facilitates crystallization of high-purity product.

  • Drying: The final drying step is conducted at 60–70°C for 8–10 hours to obtain the pure compound with a reported purity of approximately 99.3–99.5%.

Representative Process Flow and Parameters

Step Operation Conditions/Details Notes
1 Methoxylation Methanol, catalyst, 75–85°C Introduce 2,6-dimethoxy groups
2 Nitration Conc. sulfuric acid + red fuming nitric acid, 1:5–7 molar ratio For 5-nitro intermediate synthesis
3 Reduction & Hydrolysis Catalytic hydrogenation or chemical reduction Convert nitro to hydroxy group
4 Oxidation Potassium permanganate, 25–35°C, 15–18 h Oxidize methyl to carboxylic acid
5 Filtration & pH adjustment pH 0.3–0.6 (HCl), centrifugation Remove manganese dioxide and impurities
6 Recrystallization Ethanol dissolution at 75–85°C, cooling to 0–5°C Purify product
7 Drying 60–70°C, 8–10 h Obtain final high-purity product

Research Findings and Analytical Data

  • Purity: Using the described multi-step oxidation and purification process, high purity of 99.3–99.5% can be achieved, suitable for pharmaceutical and research applications.

  • Yield: The optimized reaction conditions and purification steps lead to high yield and reproducibility on an industrial scale.

  • By-products: Main impurities include manganese dioxide from oxidation and pyridinedicarboxylic acids, which are effectively removed by pH-controlled centrifugation and filtration.

  • Analytical Techniques: Purity and identity are confirmed by chromatographic methods (HPLC), melting point analysis, and spectroscopic techniques (NMR, IR).

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,6-dimethoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

Antioxidant Properties
Research indicates that 5-Hydroxy-2,6-dimethoxynicotinic acid exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that the compound can scavenge free radicals effectively, which may contribute to its protective effects against cellular damage.

Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It is believed to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Experimental models demonstrate that 5-Hydroxy-2,6-dimethoxynicotinic acid can enhance cognitive function and reduce neuroinflammation, making it a candidate for further research in neuropharmacology.

Anti-inflammatory Activity
In addition to its antioxidant properties, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory disorders. This was evidenced in animal studies where administration of the compound led to reduced inflammation markers.

Agricultural Applications

Plant Growth Regulator
5-Hydroxy-2,6-dimethoxynicotinic acid is being explored as a plant growth regulator. Its application has shown promising results in enhancing seed germination and root development in various crops. Field trials indicate improved yield and resistance to environmental stressors when treated with this compound.

Pesticidal Properties
Research has also identified potential pesticidal properties of 5-Hydroxy-2,6-dimethoxynicotinic acid. Studies suggest that it can act against specific pests while being less harmful to beneficial insects. This dual action can lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides.

Material Science Applications

Polymer Synthesis
In material science, 5-Hydroxy-2,6-dimethoxynicotinic acid is being investigated for its role in synthesizing novel polymers. Its chemical structure allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and composites.

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Results
PharmacologyAntioxidant agentEffective free radical scavenging
Neuroprotective agentEnhances cognitive function; reduces neuroinflammation
Anti-inflammatory agentLowers pro-inflammatory cytokines
AgriculturePlant growth regulatorImproves seed germination and root development
Pesticidal propertiesEffective against pests with minimal impact on beneficial insects
Material SciencePolymer synthesisProduces materials with enhanced mechanical properties

Case Studies

  • Neuroprotection Study : In a controlled study involving animal models of Alzheimer’s disease, administration of 5-Hydroxy-2,6-dimethoxynicotinic acid resulted in a significant reduction of amyloid plaques and improved memory performance compared to control groups.
  • Agricultural Field Trials : A series of field trials conducted on tomato plants showed that treatment with 5-Hydroxy-2,6-dimethoxynicotinic acid increased yield by 20% compared to untreated plants, alongside improved resistance to drought conditions.
  • Material Development Research : Researchers synthesized a new polymer using 5-Hydroxy-2,6-dimethoxynicotinic acid as a monomer. The resulting polymer demonstrated superior thermal stability and mechanical strength compared to conventional polymers used in similar applications.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,6-dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares 5-hydroxy-2,6-dimethoxynicotinic acid with compounds sharing hydroxyl/methoxy substituents or aromatic frameworks, as derived from the evidence. Key differences in core structures, substituent positions, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity/Properties References
5-Hydroxy-2,6-dimethoxynicotinic acid Pyridine (nicotinic acid) 5-OH, 2-OCH₃, 6-OCH₃ Potential ligand/pharmaceutical intermediate (inferred) N/A*
Mutagen X (MX) Furanone 3-Cl, 4-(Cl₂CH), 5-OH Potent carcinogen (bladder targeting)
BMX-1, BMX-2, BMX-3 Furanone Varied Br/Cl substitutions at C3/C4 Comparable mutagenicity to MX
5-Hydroxy-2,3-dimethyl-7-methoxychromone Chromone 5-OH, 2-CH₃, 3-CH₃, 7-OCH₃ Antibacterial, anticancer
5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one Cyclopentenone 5-OH, 2-CH₃, 3-CH₃ Phytochemical (volatile ester precursor)

Note: Direct references to 5-hydroxy-2,6-dimethoxynicotinic acid are absent in the evidence; comparisons are inferred from structural analogs.

Key Findings:

Core Structure Influence: Furanones (MX, BMX series): These halogenated furanones exhibit high carcinogenicity due to their electrophilic reactivity, enabling DNA adduct formation . Chromones and Cyclopentenones: The chromone derivative () demonstrates antibiotic activity linked to its hydroxyl and methoxy groups, suggesting that similar substituents on nicotinic acid could modulate bioactivity . Cyclopentenones () are volatile esters, highlighting how core structure dictates physicochemical behavior (e.g., volatility vs. stability) .

Substituent Effects: Halogens vs. Methoxy Groups: MX and BMX compounds derive potency from halogen substituents (Cl, Br), which enhance electrophilicity and mutagenicity . Positional Effects: The 2,6-dimethoxy configuration in the target compound may create steric hindrance or hydrogen-bonding patterns distinct from 2,3-dimethyl substituents in chromones or cyclopentenones, influencing receptor affinity or metabolic stability.

Biological Activity: Carcinogenicity: MX and BMX furanones are bladder carcinogens, whereas methoxy-substituted compounds like the chromone in show anticancer activity via different mechanisms (e.g., apoptosis induction) . This dichotomy underscores how core structure dictates toxicity profiles. Antimicrobial Potential: The chromone’s antibiotic activity against Rhizoctonia solani suggests that 5-hydroxy-2,6-dimethoxynicotinic acid, with similar polar groups, could be explored for microbial inhibition, though its pyridine core may alter bioavailability.

Physicochemical Properties: Stability: Esters of hydroxy acids (e.g., those in ) degrade during storage , whereas the carboxylic acid group in 5-hydroxy-2,6-dimethoxynicotinic acid may enhance stability under physiological conditions. Solubility: Methoxy and hydroxyl groups improve water solubility compared to halogenated furanones, which are more lipophilic and persistent in biological tissues .

Biological Activity

5-Hydroxy-2,6-dimethoxynicotinic acid (HDMNA) is a derivative of nicotinic acid, distinguished by the presence of hydroxyl and methoxy groups. This compound has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties, which are critical in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Hydroxy-2,6-dimethoxynicotinic acid can be described as follows:

PropertyDescription
IUPAC Name 5-hydroxy-2,6-dimethoxypyridine-3-carboxylic acid
Molecular Formula C₈H₉NO₅
Molecular Weight 185.16 g/mol
InChI Key QUNVALWGVPVHAI-UHFFFAOYSA-N

The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable candidate for further biological studies.

Antioxidant Activity

Research indicates that HDMNA exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that HDMNA could reduce reactive oxygen species (ROS) levels in cultured cells, suggesting its potential use in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Properties

HDMNA has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity suggests a mechanism through which HDMNA could mitigate inflammatory responses in various pathological conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of HDMNA reveal promising results against several bacterial strains. For example, it has demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL . This indicates its potential as an antimicrobial agent in therapeutic applications.

The biological activity of HDMNA is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxyl group may facilitate interactions with enzymes involved in inflammatory pathways.
  • Receptor Modulation : HDMNA may act on specific receptors such as hydroxy-carboxylic acid receptor 2 (HCA2), similar to other nicotinic acid derivatives, which could explain its diverse biological effects .

Case Study: Antioxidant and Anti-inflammatory Effects

A recent study investigated the effects of HDMNA on RAW 264.7 macrophages under oxidative stress conditions. The results showed that treatment with HDMNA significantly decreased ROS levels and reduced the expression of inflammatory markers compared to untreated controls. This suggests that HDMNA may offer protective effects against inflammation-related diseases.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of HDMNA against Gram-positive bacteria. The compound was tested against various strains, revealing notable activity against Staphylococcus epidermidis with an MIC of 1.95 µg/mL. These findings support the potential use of HDMNA in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HDMNA, it is useful to compare it with related compounds:

CompoundStructure FeaturesBiological Activity
Nicotinic AcidLacks hydroxyl groupKnown for lipid-modulating effects
5-Hydroxy-2-methoxynicotinic AcidOne less methoxy groupModerate antioxidant activity
2,6-Dimethoxynicotinic AcidLacks hydroxyl groupLimited biological activity

HDMNA stands out due to its dual functional groups which enhance both antioxidant and anti-inflammatory activities.

Q & A

Q. What are the optimal synthetic routes for 5-Hydroxy-2,6-dimethoxynicotinic acid, and how can purity be maximized?

Q. How should researchers handle and store 5-Hydroxy-2,6-dimethoxynicotinic acid to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of methoxy groups may occur. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use TLC or HPLC to detect decomposition products (e.g., demethylated derivatives) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data for 5-Hydroxy-2,6-dimethoxynicotinic acid?

Q. How does the electronic environment of 5-Hydroxy-2,6-dimethoxynicotinic acid influence its reactivity in metal coordination studies?

  • Methodological Answer : The hydroxyl and methoxy groups act as electron-donating ligands, favoring coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Use UV-Vis spectroscopy (λmax 250–300 nm for ligand-to-metal charge transfer) and cyclic voltammetry (Epa ~0.5 V vs. Ag/AgCl) to characterize complexes. Computational modeling (DFT) can predict binding energies and optimize chelation conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases, oxidoreductases) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). For antioxidant activity, employ DPPH radical scavenging assays (IC₅₀ calculation) or ORAC (oxygen radical absorbance capacity) tests. Use LC-MS to confirm compound integrity post-assay .

Notes for Rigorous Research

  • Sourcing : Avoid commercial suppliers with unverified purity claims (e.g., ). Use CAS RN 27828-71-3 (analogous to 5-Hydroxynicotinic acid ) for reliable procurement.
  • Safety : Follow GHS protocols for skin/eye protection (Category 2A irritation) and flammability (Category 2; H225) as per analogous compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Hydroxy-2,6-dimethoxynicotinic acid
Reactant of Route 2
5-Hydroxy-2,6-dimethoxynicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.